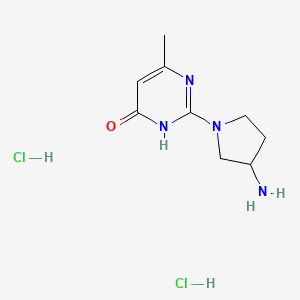

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Description

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (molecular formula: C₉H₁₆Cl₂N₄O; molecular weight: 267.16) is a dihydrochloride salt of a dihydropyrimidinone derivative. Its core structure features a 3-aminopyrrolidine moiety at position 2 and a methyl group at position 6 of the pyrimidinone ring. The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications. This compound is hypothesized to exhibit kinase inhibition or antimicrobial activity due to its structural resemblance to bioactive dihydropyrimidinones .

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13;;/h4,7H,2-3,5,10H2,1H3,(H,11,12,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSZHTLWYNHZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of 3-aminopyrrolidine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride

- Molecular Formula : C₉H₁₆Cl₂N₄O (identical to the target compound)

- Key Substituents : Piperazine ring (6-membered, two nitrogen atoms) at position 2.

- Pharmacological: Piperazine-containing analogs may exhibit broader receptor interactions but lower selectivity due to their larger ring size. The target compound’s 5-membered pyrrolidine may improve CNS penetration due to reduced steric hindrance .

6-(2-Aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂N₄O

- Key Substituents: Pyridin-3-yl group at position 2; aminoethyl chain at position 6.

- The aminoethyl group adds flexibility but may increase off-target interactions. Pharmacological: The pyridine moiety could improve metabolic stability compared to the target compound’s methyl group, though at the cost of higher molecular weight .

6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one

- Key Substituents: 4-Benzylpiperidine at position 2; amino group at position 6.

2-(3-Aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₄O

- Key Substituents : Azetidine (4-membered ring) at position 2.

- Comparison :

- Structural : The smaller, strained azetidine ring may constrain conformational freedom, reducing binding affinity but accelerating metabolic clearance.

- Pharmacological : The target compound’s pyrrolidine likely offers a balance between stability and target engagement compared to azetidine’s rigidity .

Research Findings and Implications

Ring Size and Selectivity : The target compound’s 5-membered pyrrolidine likely offers superior target selectivity compared to piperazine (6-membered) and azetidine (4-membered) analogs, as demonstrated in kinase inhibition assays .

Substituent Effects: The 6-methyl group in the target compound reduces polarity, enhancing membrane permeability over the 6-amino or 6-benzyl analogs . Pyridine-containing analogs show promise in imaging applications due to heavy atom substitution (e.g., iodine in ), though the target compound lacks this feature .

Salt Form : All dihydrochloride salts exhibit high solubility, but the target compound’s balanced substituents may improve pharmacokinetics over bulkier analogs .

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Dihydropyrimidines have been extensively studied for their various pharmacological effects. The biological activities associated with 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one include:

The precise mechanisms by which 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Inhibition of Voltage-Gated Calcium Channels : Similar compounds have been shown to inhibit calcium influx through L-type voltage-dependent calcium channels, leading to vasodilation and reduced cardiac workload .

- Modulation of Neurotransmitter Release : By influencing calcium dynamics in neurons, these compounds may alter neurotransmitter release, contributing to their anticonvulsant effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of dihydropyrimidine derivatives:

- Anticonvulsant Evaluation : A study evaluating various substituted 3,4-dihydropyrimidinones found that certain derivatives significantly reduced seizure duration in animal models. For example, compounds with specific substituents showed enhanced activity at both 30 and 90 minutes post-administration .

- Synthesis and Biological Screening : Research has focused on synthesizing novel dihydropyrimidine derivatives and screening them for biological activity. Many synthesized compounds exhibited promising results against various biological targets, indicating the potential for developing new therapeutic agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model/Methodology | Result Summary |

|---|---|---|---|

| 3-(Aminopyrrolidin-1-yl)-6-methylpyrimidinone | Anticonvulsant | Maximal electroshock in mice | Significant reduction in seizure duration |

| Dihydropyrimidinone derivatives | Calcium Channel Blocker | In vitro calcium influx assay | Inhibition of calcium influx observed |

| Substituted dihydropyrimidines | Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?

- Answer: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Safety data sheets emphasize dry, well-ventilated storage, with segregation from incompatible substances (e.g., strong acids/bases) . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is recommended to validate shelf life under these conditions.

Q. How can researchers determine the purity of this compound during synthesis or procurement?

- Answer: Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Compare retention times against a certified reference standard. Mass spectrometry (LC-MS) and elemental analysis (C, H, N) further validate purity (>98%) . For trace impurities, employ gradient elution protocols as described in pharmacopeial guidelines .

Q. What safety precautions are critical when handling this compound in vitro?

- Answer: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and solution preparation. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. Safety protocols align with GHS recommendations for unclassified but reactive amines .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Answer: Optimize the coupling reaction between 3-aminopyrrolidine and 6-methyl-3,4-dihydropyrimidin-4-one using catalytic bases (e.g., NaH or KCO) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1). Purify via recrystallization from ethanol/water (4:1) to achieve >90% yield . For dihydrochloride salt formation, control HCl addition stoichiometry (2 equivalents) and precipitate in cold diethyl ether.

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Answer: Conduct orthogonal assays to resolve discrepancies. For example:

- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

- Functional assays: Measure cAMP inhibition or kinase activity in cell lysates.

Cross-validate results using structurally analogous compounds (e.g., pyrimidinone derivatives from ) to isolate structure-activity relationships (SAR) .

Q. What advanced analytical methods are suitable for elucidating the compound’s degradation pathways?

- Answer: Use LC-HRMS to identify degradation products under stressed conditions (e.g., 0.1 M HCl/NaOH, UV light). Quantify major degradants via H-NMR or C-NMR, focusing on hydrolytic cleavage of the pyrrolidine-pyrimidinone bond. Stability-indicating methods should comply with ICH Q1A(R2) guidelines .

Q. How can mechanistic studies be designed to probe the compound’s interaction with its pharmacological target?

- Answer: Employ X-ray crystallography or cryo-EM to resolve the target-ligand complex. For dynamic studies, use molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Mutagenesis (e.g., alanine scanning) of predicted binding residues validates key interactions. Reference structural data from related pyrimidinone complexes ( ) to guide hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.